molecular formula C11H12BrNO B14291045 Acetamide, N-(4-bromophenyl)-N-2-propenyl- CAS No. 119561-02-3

Acetamide, N-(4-bromophenyl)-N-2-propenyl-

Cat. No.: B14291045
CAS No.: 119561-02-3
M. Wt: 254.12 g/mol
InChI Key: LWYUYECOWXDCPG-UHFFFAOYSA-N
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Description

Acetamide, N-(4-bromophenyl)-N-2-propenyl- is an organic compound with the molecular formula C11H10BrNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 4-bromophenyl group and a 2-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-bromophenyl)-N-2-propenyl- typically involves the reaction of 4-bromoaniline with acetic anhydride to form N-(4-bromophenyl)acetamide. This intermediate is then reacted with allyl bromide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in an organic solvent like acetone or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-bromophenyl)-N-2-propenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Acetamide, N-(4-bromophenyl)-N-2-propenyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-bromophenyl)-N-2-propenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide, 4’-bromo-: A similar compound where the propenyl group is replaced by a hydrogen atom.

    p-Bromo-N-acetanilide: Another related compound with a similar structure but different substituents.

    Bromoacetanilide: A compound with a bromine atom in the phenyl ring and an acetamide group.

Uniqueness

Acetamide, N-(4-bromophenyl)-N-2-propenyl- is unique due to the presence of both the 4-bromophenyl and 2-propenyl groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

119561-02-3

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

N-(4-bromophenyl)-N-prop-2-enylacetamide

InChI

InChI=1S/C11H12BrNO/c1-3-8-13(9(2)14)11-6-4-10(12)5-7-11/h3-7H,1,8H2,2H3

InChI Key

LWYUYECOWXDCPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC=C)C1=CC=C(C=C1)Br

Origin of Product

United States

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